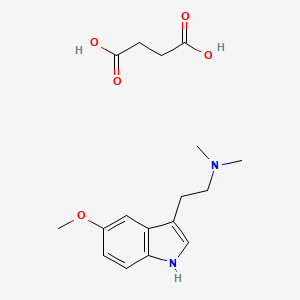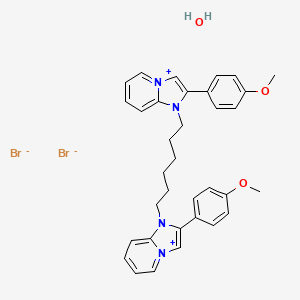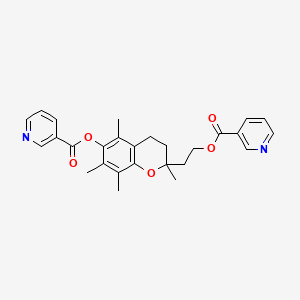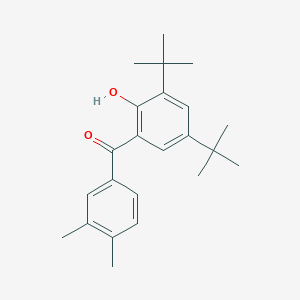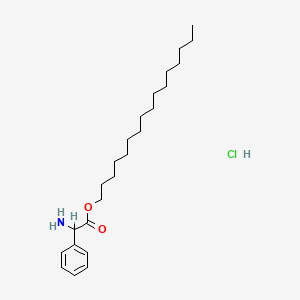
DL-2-Phenylglycine hexadecyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-2-Phenylglycine hexadecyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of DL-2-Phenylglycine, which is an α-amino acid with a phenyl group attached to the α-carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine hexadecyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
DL-2-Phenylglycine hexadecyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Applications De Recherche Scientifique
DL-2-Phenylglycine hexadecyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of DL-2-Phenylglycine hexadecyl ester hydrochloride involves its interaction with specific molecular targets. The ester group allows it to penetrate cell membranes, where it can exert its effects on intracellular pathways. The phenyl group may interact with aromatic amino acids in proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-2-Phenylglycine: The parent compound, which lacks the ester and hydrochloride groups.
DL-2-Phenylglycine methyl ester hydrochloride: A similar ester derivative with a shorter alkyl chain.
DL-2-Phenylglycine ethyl ester hydrochloride: Another ester derivative with a slightly longer alkyl chain than the methyl ester.
Uniqueness
DL-2-Phenylglycine hexadecyl ester hydrochloride is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic environments.
Propriétés
Numéro CAS |
87252-82-2 |
|---|---|
Formule moléculaire |
C24H42ClNO2 |
Poids moléculaire |
412.0 g/mol |
Nom IUPAC |
hexadecyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27-24(26)23(25)22-19-16-15-17-20-22;/h15-17,19-20,23H,2-14,18,21,25H2,1H3;1H |
Clé InChI |
UYHFERKPYOAEHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


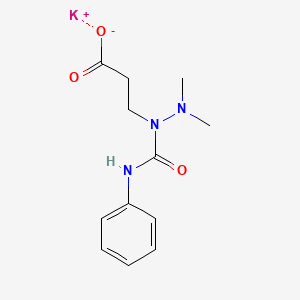
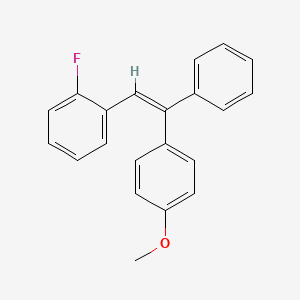
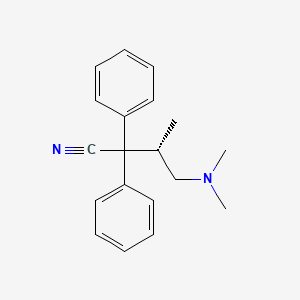



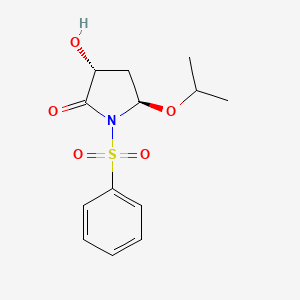
![2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate](/img/structure/B12763768.png)

